molecular formula C20H31N3O3S B6941007 N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide

N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide

Cat. No.: B6941007
M. Wt: 393.5 g/mol
InChI Key: IODXZIVWWRXSQW-UHFFFAOYSA-N
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Description

N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a cyclopentylpiperidine moiety and a methylsulfamoyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-14-12-16(13-19(15(14)2)27(25,26)21-3)20(24)22-17-8-10-23(11-9-17)18-6-4-5-7-18/h12-13,17-18,21H,4-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODXZIVWWRXSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC)C(=O)NC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved through the acylation of an appropriate aniline derivative with a suitable acyl chloride or anhydride under basic conditions.

  • Introduction of the Cyclopentylpiperidine Moiety: : The cyclopentylpiperidine group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine nitrogen, followed by the addition of a cyclopentyl halide.

  • Methylsulfamoylation: : The final step involves the introduction of the methylsulfamoyl group. This can be accomplished by reacting the intermediate compound with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, bases like NaH or KOtBu

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines

    Substitution: Various N-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a therapeutic agent or as a tool in biochemical studies.

Medicine

In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethylbenzamide
  • N-(1-cyclopentylpiperidin-4-yl)-5-(methylsulfamoyl)benzamide
  • N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(ethylsulfamoyl)benzamide

Uniqueness

Compared to similar compounds, N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide stands out due to the presence of both the cyclopentylpiperidine and methylsulfamoyl groups. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further study.

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